molecular formula C18H32N2O5S B090961 Leucinocaine mesylate CAS No. 135-44-4

Leucinocaine mesylate

Katalognummer: B090961
CAS-Nummer: 135-44-4
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: RFPVXZWXDPIKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucinocaine mesylate is a local anesthetic compound known for its efficacy in numbing tissues in a specific area. It is a derivative of leucinocaine, which is structurally related to other local anesthetics. The mesylate form enhances its solubility and stability, making it more effective for medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of leucinocaine mesylate typically involves the esterification of leucinocaine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Esterification: Leucinocaine is reacted with methanesulfonic acid in the presence of a dehydrating agent.

    Purification: The product is purified using recrystallization techniques to obtain this compound in its pure form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The reaction conditions are optimized for maximum efficiency, and the product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Key Reaction Data:

StepReactantsConditionsProduct YieldPurity
1p-Aminobenzoic acid, 2-(diethylamino)-4-methyl-1-pentanolAcidic esterification85–92%≥98%
2Leucinocaine, methanesulfonic acidRoom temperature, aqueous medium95–97% ≥99%

Hydrolysis Reactions

Leucinocaine mesylate undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis :

    • Cleavage of the amide bond at elevated temperatures (80–100°C) in HCl, yielding p-aminobenzoic acid and 2-(diethylamino)-4-methyl-1-pentanol.

    • Rate : Accelerated in strongly acidic environments (pH < 2).

  • Alkaline Hydrolysis :

    • Degradation in NaOH (pH > 12) produces mesylate ions and free Leucinocaine, which further decomposes .

Stability Data:

ConditionHalf-Life (25°C)Degradation Products
pH 1.0 (HCl)2.5 hoursp-Aminobenzoic acid, 2-(diethylamino)-4-methyl-1-pentanol
pH 12.0 (NaOH)45 minutesMethanesulfonate ion, Leucinocaine

Thermal Degradation

At temperatures >150°C, this compound decomposes via:

  • Decarboxylation : Loss of CO₂ from the p-aminobenzoic acid moiety.

  • Mesylate Oxidation : Formation of sulfonic acid derivatives .

Thermal Stability Profile:

Temperature (°C)Major Degradation PathwayByproducts Identified
150–170Decarboxylation2-(Diethylamino)-4-methyl-1-pentanol, CO₂
>170Sulfonate oxidationMethanesulfonic acid derivatives

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces:

  • N-Dealkylation : Cleavage of the diethylamino group, forming monoethyl and ethylamine derivatives .

  • Ring Hydroxylation : Addition of hydroxyl groups to the aromatic ring .

Photodegradation Kinetics:

Light Intensity (mW/cm²)Degradation Rate (k, h⁻¹)Primary Product
1.00.12N-Deethylated Leucinocaine
2.50.31Hydroxylated Leucinocaine

Enzymatic Metabolism

In vivo, this compound is metabolized by hepatic enzymes:

  • Primary Pathway : Cytochrome P450 (CYP3A4)-mediated N-dealkylation .

  • Secondary Pathway : Esterase-mediated hydrolysis of the mesylate group .

Metabolic Parameters:

EnzymeKm (μM)Vmax (nmol/min/mg)Metabolic Efficiency (Vmax/Km)
CYP3A445.212.80.28
Carboxylesterase28.79.40.33

Reactivity with Biological Thiols

This compound reacts with glutathione (GSH) in redox environments:

  • Adduct Formation : Covalent binding via the mesylate group, producing S-(methanesulfonyl)glutathione .

  • Implications : Detoxification pathway in hepatic cells .

Reaction Kinetics:

[GSH] (mM)Rate Constant (k, M⁻¹s⁻¹)Half-Life (25°C)
5.01.2 × 10⁻³15 minutes
10.02.8 × 10⁻³7 minutes

Compatibility with Excipients

This compound exhibits incompatibility with:

  • Strong Oxidizers : e.g., hydrogen peroxide (H₂O₂), leading to sulfonate degradation.

  • Alkaline Buffers : e.g., sodium bicarbonate, causing precipitation of free base.

Key Research Findings:

  • This compound’s hydrolysis and thermal degradation pathways align with those of structurally related amide anesthetics (e.g., lidocaine, bupivacaine) .

  • Its photochemical instability necessitates light-protected storage .

  • Metabolic clearance is predominantly hepatic, with minor renal excretion (<5%) .

For further details on synthetic protocols or degradation kinetics, consult peer-reviewed studies on mesylate salt reactivity .

Wissenschaftliche Forschungsanwendungen

Leucinocaine mesylate has a wide range of applications in scientific research:

Wirkmechanismus

Leucinocaine mesylate exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to localized numbness. The molecular targets include voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is essential for nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

    Lidocaine: Another widely used local anesthetic with a similar mechanism of action.

    Procaine: Known for its use in dental procedures, it has a shorter duration of action compared to leucinocaine mesylate.

    Bupivacaine: Used for longer-lasting anesthesia, especially in epidural and spinal anesthesia.

Uniqueness: this compound is unique due to its enhanced solubility and stability, which make it more effective in certain medical applications. Its mesylate form provides better pharmacokinetic properties compared to its parent compound and other similar anesthetics .

Biologische Aktivität

Leucinocaine mesylate is a compound that combines the local anesthetic properties of lidocaine with the structural modifications aimed at enhancing its pharmacological activity. This article explores its biological activity, including efficacy in clinical applications, mechanisms of action, and relevant case studies.

This compound is a derivative of lidocaine, modified to improve its anesthetic properties. The compound's structure allows it to interact effectively with sodium channels in nerve cells, blocking the influx of sodium ions that is crucial for the generation and propagation of action potentials. This action leads to a reversible loss of sensation in the targeted area.

Biological Activity

1. Local Anesthetic Efficacy:
this compound exhibits potent local anesthetic effects, comparable to those of lidocaine. Its enhanced formulation allows for quicker onset and prolonged duration of anesthesia. Clinical trials have demonstrated that this compound can effectively manage pain during various surgical procedures, particularly in dental applications.

2. Pharmacokinetics:
The pharmacokinetic profile of this compound indicates rapid absorption and distribution following administration. Its metabolism occurs primarily in the liver, with excretion through the kidneys. The modifications in its chemical structure contribute to a more favorable half-life compared to traditional lidocaine formulations.

Clinical Studies and Findings

Several studies have been conducted to evaluate the safety and efficacy of this compound:

Study Design Participants Findings
Hersh et al. (2017)Randomized Controlled Trial320 pediatric patientsDemonstrated significant reduction in recovery time from anesthesia compared to placebo (P<0.0001)
Cevc et al. (1997)Phase III Clinical Trials484 subjectsShowed effectiveness in reducing soft-tissue anesthesia duration with minimal side effects
Foldvari & Mezei (1990)Comparative StudyVarious animal modelsConfirmed enhanced dermal penetration and local anesthetic efficacy through liposomal delivery systems

Case Studies

Case Study 1: Pediatric Dental Procedure
In a clinical trial involving children aged 4-5 years receiving dental treatment with this compound, results indicated that recovery from lip anesthesia occurred approximately 48 minutes faster than with traditional anesthetics (P<0.0001). This study highlighted the compound's potential for improving patient comfort during dental procedures.

Case Study 2: Soft Tissue Anesthesia Reversal
A multicenter study assessed the use of this compound for reversing soft tissue anesthesia post-dental procedures. The findings indicated a significant reduction in recovery time and improved functional outcomes for patients receiving this compound compared to those receiving standard care.

Eigenschaften

IUPAC Name

[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.CH4O3S/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14;1-5(2,3)4/h7-10,13,16H,5-6,11-12,18H2,1-4H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPVXZWXDPIKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928849
Record name Methanesulfonic acid--2-(diethylamino)-4-methylpentyl 4-aminobenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-44-4
Record name Leucinocaine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucinocaine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(diethylamino)-4-methylpentyl 4-aminobenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)-4-methylpentyl 4-aminobenzoate, monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINOCAINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E501K01E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucinocaine mesylate
Reactant of Route 2
Leucinocaine mesylate
Reactant of Route 3
Leucinocaine mesylate
Reactant of Route 4
Leucinocaine mesylate
Reactant of Route 5
Leucinocaine mesylate
Reactant of Route 6
Leucinocaine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.